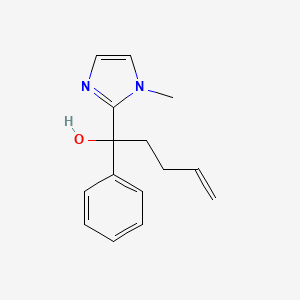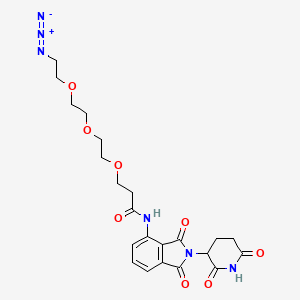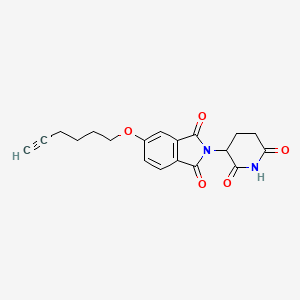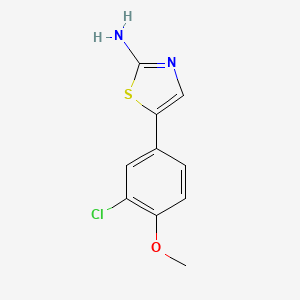
4,6-Dimethyl-2-mercaptopyrimidine sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2-mercaptopyrimidine sodium salt is an organic sulfur compound with the chemical formula C6H9N2NaS. It appears as a white crystalline powder and is soluble in water and some organic solvents like alcohols and ketones . This compound is known for its stability under normal conditions but is sensitive to light and heat . It is widely used in various fields, including organic synthesis, as a catalyst, and as a ligand .
Métodos De Preparación
The synthesis of 4,6-Dimethyl-2-mercaptopyrimidine sodium salt typically involves the reaction of 2-mercapto-4,6-dimethylpyrimidine with a base such as sodium in a solvent like ethanol or acetone . The reaction proceeds at room temperature, resulting in the formation of the sodium salt . Industrial production methods follow similar procedures but are scaled up to meet commercial demands.
Análisis De Reacciones Químicas
4,6-Dimethyl-2-mercaptopyrimidine sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: It can be reduced to yield thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-2-mercaptopyrimidine sodium salt has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-2-mercaptopyrimidine sodium salt involves its interaction with molecular targets through its mercapto group. This interaction can inhibit certain biochemical pathways, such as cell adhesion and thrombosis formation . In electroplating, the compound adsorbs onto the copper surface, inhibiting copper deposition and promoting uniform surface morphology .
Comparación Con Compuestos Similares
4,6-Dimethyl-2-mercaptopyrimidine sodium salt can be compared with other similar compounds, such as:
2-Mercapto-4,6-dimethylpyrimidine: Similar in structure but without the sodium salt form.
4,6-Dimethyl-2-thiolpyrimidine: Another thiol derivative with similar properties.
The uniqueness of this compound lies in its sodium salt form, which enhances its solubility and reactivity in various applications .
Propiedades
Fórmula molecular |
C6H8N2NaS |
|---|---|
Peso molecular |
163.20 g/mol |
InChI |
InChI=1S/C6H8N2S.Na/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9); |
Clave InChI |
CIMTZRXBNRNDQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=S)N1)C.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






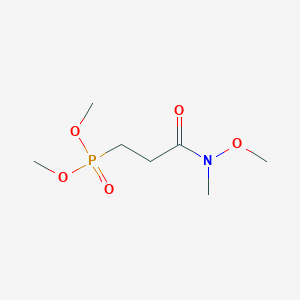
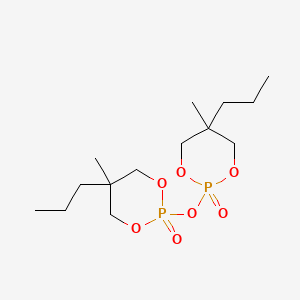


![8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14760659.png)
